
Sodium acrylate
Overview
Description
Sodium acrylate (CH₂=CHCOONa) is the sodium salt of acrylic acid, synthesized via neutralization of acrylic acid with sodium hydroxide under controlled conditions (2–5°C, nitrogen atmosphere) to prevent premature polymerization . It is a water-soluble monomer widely used in superabsorbent polymers (SAPs), hydrogels, and copolymers. Its anionic nature and high charge density make it ideal for applications requiring water absorption, ion exchange, or biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acrylate is typically synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is as follows: [ \text{CH}_2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of acrylic acid to this compound .
Industrial Production Methods: Industrial production of this compound involves the two-step gas-phase oxidation of propene to acrylic acid via acrolein as an intermediate. The acrylic acid is then neutralized with sodium hydroxide to produce this compound . An alternative method involves the synthesis from ethylene and carbon dioxide, which is considered more cost-effective due to the lower raw material costs .
Chemical Reactions Analysis
Types of Reactions: Sodium acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(this compound), a superabsorbent polymer.
Substitution Reactions: The vinyl group in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like potassium persulfate under aqueous conditions.
Substitution Reactions: Typically involve nucleophiles that attack the vinyl group under mild conditions.
Major Products:
Poly(this compound): Formed through polymerization, used in superabsorbent materials.
Substituted Acrylates: Formed through substitution reactions, used in various chemical syntheses.
Scientific Research Applications
Agriculture
One of the most significant applications of sodium acrylate is in agriculture, where it is used to enhance soil moisture retention. By incorporating sodium polyacrylate into soil, farmers can reduce irrigation frequency and improve crop yields. Studies have shown that these polymers can absorb several hundred times their weight in water, releasing it slowly to plants as needed, thus promoting sustainable farming practices .
Application | Benefit | Study Reference |
---|---|---|
Soil amendment | Increased water retention | |
Reduced irrigation frequency | Water conservation |
Healthcare
In the healthcare sector, this compound is utilized in the development of hydrogels for drug delivery systems and wound care products. The ability of sodium polyacrylate to absorb bodily fluids while maintaining structural integrity makes it ideal for creating controlled release systems for medications. Research indicates that these hydrogels can be engineered for specific drug release profiles, enhancing therapeutic effectiveness .
Healthcare Application | Description | Study Reference |
---|---|---|
Drug delivery systems | Controlled release of medications | |
Wound care products | Moisture retention and protection |
Personal Care Products
This compound is widely used in personal care products such as diapers and feminine hygiene products due to its superabsorbent properties. The polymer's ability to lock in moisture helps maintain dryness and comfort for users. Manufacturers have developed various formulations incorporating sodium polyacrylate to optimize absorbency and reduce leakage .
Agricultural Impact Study
A study conducted on the use of sodium polyacrylate in agricultural settings demonstrated a significant reduction in irrigation needs by up to 50% when applied to sandy soils. The research involved field trials where crops treated with sodium polyacrylate showed improved growth rates and resilience during drought conditions .
Biomedical Applications
In a clinical study focusing on wound healing, hydrogels made from this compound were applied to chronic wounds. Results indicated enhanced healing rates compared to traditional dressings due to improved moisture management and reduced infection rates .
Environmental Considerations
While this compound offers numerous benefits, its environmental impact must be considered. The biodegradability of sodium polyacrylate is a critical factor influencing its application in various industries. Ongoing research aims to develop more eco-friendly formulations that maintain performance while minimizing environmental risks .
Mechanism of Action
The primary mechanism by which sodium acrylate exerts its effects is through its ability to form hydrogels. These hydrogels are created by the cross-linking of poly(this compound) chains, which can absorb and retain large amounts of water. The carboxylate groups in the polymer chains interact with water molecules, leading to the swelling of the hydrogel . This property is exploited in various applications, including superabsorbent materials and drug delivery systems.
Comparison with Similar Compounds
Sodium Acrylate vs. Potassium Acrylate
Both are acrylic acid salts but differ in cation (Na⁺ vs. K⁺). This compound-based SAPs exhibit higher swelling capacities in distilled water due to smaller Na⁺ hydration radius, enabling greater electrostatic repulsion between carboxylate groups. Potassium acrylate, however, shows superior performance in saline solutions due to reduced cation competition for charge screening .
Property | Sodium Polyacrylate | Poly(acrylamide-co-acrylic acid) K⁺ Salt |
---|---|---|
Swelling in Water (%) | 860–12,870 | 770–1,420 |
Swelling in Saline (%) | 200–500 | 300–600 |
Key Application | Diapers, agriculture | Enhanced oil recovery, conformance control |
Source :
This compound Copolymers vs. Homopolymers
- Acrylamide-Sodium Acrylate Copolymers : These copolymers (CAS 9011-42-1) exhibit tunable hydrophilicity and mechanical strength. For example, acrylamide-sodium acrylate hydrogels swell up to 12,870% in water, far exceeding acrylamide homopolymers (1,420%) due to synergistic ionic and hydrogen-bonding effects .
- Vinyl Acetate-Sodium Acrylate Copolymers : Used in cement modification, P(VAC-NaAA) enhances mortar flexural strength by 74% at 0.1 polymer-cement ratio but reduces flowability due to ionic interactions with cement particles .
This compound vs. Sulfonated Polymers
This compound-based hydrogels differ from sulfonated polymers like AMPS (2-acrylamido-2-methylpropanesulfonic acid) in charge distribution. AMPS copolymers with HEA or SPA exhibit higher mechanical stability in extreme pH environments, making them preferable for biomedical applications. In contrast, this compound gels prioritize rapid swelling and high equilibrium water content (up to 99.22%) .
Grafted vs. Blended this compound Systems
Starch-grafted this compound copolymers show superior compatibility at the molecular level compared to physical blends. Solid-state NMR reveals reduced starch crystallinity and synchronized proton relaxation times (T₁ρ) in grafted systems, enabling homogeneous water absorption .
Key Research Findings
- Charge Density vs. Network Architecture : In poly(this compound) hydrogels, salt partitioning is governed by overall charge density rather than network topology. Gels with 40 wt.% this compound achieve ~600% strain, suitable for shape-morphing applications .
- Mechanical Properties : Higher this compound content reduces storage modulus (G') and loss modulus (G") in hydrogels. For example, G' drops from 10 kPa to 1 kPa as this compound increases from 20% to 40% .
Challenges and Limitations
- Purity Sensitivity : Batch-to-batch variability in this compound purity (e.g., discolored solutions) can compromise hydrogel expansion in ultrastructure microscopy .
- Saline Sensitivity : Swelling capacity declines in high-salinity environments (e.g., seawater: 128,903 mg/L TDS) due to charge screening by Na⁺/Ca²⁺ ions .
Biological Activity
Sodium acrylate, a sodium salt of acrylic acid, is widely recognized for its applications in various fields, including medicine, agriculture, and materials science. Its biological activity is particularly relevant in the context of drug delivery systems, antimicrobial applications, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.
This compound is synthesized through the neutralization of acrylic acid with sodium hydroxide. The resulting compound forms a white crystalline powder that is highly soluble in water. Its polymeric form, poly(this compound), is a superabsorbent polymer used in various applications, including hygiene products and drug delivery systems.
1. Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, a study on acrylic acid derivatives showed that one compound (4b) had an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line. This compound was found to induce apoptosis, inhibit tubulin polymerization, and cause cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4b | MDA-MB-231 | 3.24 ± 0.13 | Induces apoptosis, inhibits tubulin polymerization |
CA-4 | MDA-MB-231 | 1.27 ± 0.09 | Similar mechanism but less potent |
The in vivo studies indicated that the sodium salt of compound 4b significantly reduced viable EAC cell counts in tumor-bearing mice and increased their lifespan from 16 days in the control group to 41 days in the treated group .
2. Drug Delivery Systems
This compound hydrogels have been explored for their potential in drug delivery applications. A study prepared hydrogels using this compound for the oral delivery of doxycycline, demonstrating favorable characteristics such as controlled release and enhanced bioavailability . These hydrogels were characterized by X-ray diffraction and showed promise for improving therapeutic efficacy through sustained drug release.
Table 2: Characteristics of this compound Hydrogels
Property | Value |
---|---|
Swelling Ratio | High (specific values vary) |
Drug Release Profile | Sustained over time |
Biocompatibility | Good (specific tests required) |
3. Antimicrobial Activity
This compound copolymers have shown antimicrobial properties against various pathogens. Research has indicated that these copolymers can inhibit bacterial growth effectively, making them suitable candidates for use in medical devices and coatings .
Table 3: Antimicrobial Efficacy of this compound Copolymers
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 5 |
S. aureus | 20 | 5 |
Case Study 1: Cancer Treatment Efficacy
A study investigated the effects of this compound derivative 4b on EAC-bearing mice. The results indicated a significant reduction in tumor volume and viable cell counts following treatment with sodium salt formulations . The study highlighted the potential of this compound derivatives as effective anticancer agents.
Case Study 2: Drug Delivery Systems
In another investigation, this compound-based hydrogels were utilized for delivering doxycycline orally. The study reported enhanced drug absorption and bioavailability due to the hydrogel's unique swelling properties and controlled release mechanisms .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing sodium acrylate polymers with controlled molecular weights?
To achieve controlled molecular weights, free-radical polymerization is commonly used. Key parameters include:
- Initiator concentration : Adjusting the amount of ammonium persulfate or azobisisobutyronitrile (AIBN) to regulate chain growth .
- Crosslinking agents : Ethylene glycol dimethacrylate (EGDMA) or ethylene diglycidyl ether can introduce branching, affecting polymer network density .
- Temperature control : Polymerization at 60–80°C under nitrogen atmosphere minimizes side reactions .
- Post-synthesis purification : Dialysis against deionized water removes unreacted monomers and initiators .
Q. Which analytical techniques are optimal for characterizing this compound's structural and thermal properties?
- FTIR spectroscopy : Identifies carboxylate (-COO⁻) stretching vibrations (1,550–1,610 cm⁻¹) and confirms polymerization .
- NMR spectroscopy : ¹³C NMR resolves acrylate backbone carbons (δ 180–185 ppm for COO⁻ groups) .
- Thermogravimetric analysis (TGA) : Quantifies thermal stability; this compound polymers typically degrade above 300°C .
- Gel permeation chromatography (GPC) : Measures molecular weight distribution .
Q. How can researchers ensure reproducibility in this compound-based hydrogel experiments?
- Standardize monomer-to-crosslinker ratios : For example, 95:5 (w/w) acrylate:EGDMA ensures consistent swelling capacity .
- Control pH : Adjust to pH 7–8 using NaOH to maintain carboxylate ionization, critical for water absorption .
- Document environmental conditions : Humidity and temperature during synthesis affect hydrogel porosity .
Advanced Research Questions
Q. How do conflicting reports on this compound’s absorption capacity in hydrogels arise, and how can they be resolved?
Discrepancies often stem from:
- Crosslinking density variations : Higher crosslinker concentrations reduce swelling capacity but improve mechanical strength. Use small-angle X-ray scattering (SAXS) to quantify network homogeneity .
- Ionic strength of media : Absorption decreases in saline solutions due to charge shielding. Compare data in deionized water vs. 0.9% NaCl .
- Reporting standards : Specify absorption as equilibrium swelling ratio (Q = (W_swollen − W_dry)/W_dry) to unify metrics .
Q. What methodological strategies optimize this compound’s role in environmental applications, such as wastewater denitration?
- Parameter optimization :
- Temperature : 120–150°C maximizes NOx reduction via acrylate pyrolysis .
- Oxygen content : Maintain ≤5% O₂ to prevent premature combustion of acrylate .
- Mechanistic validation : Use thermogravimetry-FTIR (TG-FTIR) to track NOx adsorption intermediates .
Q. How can in vitro and in vivo biocompatibility data for this compound-based materials be reconciled?
- In vitro limitations : Cell culture models may overlook immune responses. Use primary human dermal fibroblasts for cytotoxicity assays (ISO 10993-5) .
- In vivo adjustments : For cosmetic applications, ensure polymer purity (residual benzene <1 ppm) to meet safety thresholds .
- Comparative studies : Cross-reference cytotoxicity data (e.g., MTT assays) with murine dermal irritation studies .
Q. What computational methods support the design of this compound copolymers for targeted applications?
Properties
CAS No. |
7446-81-3 |
---|---|
Molecular Formula |
C3H4NaO2 |
Molecular Weight |
95.05 g/mol |
IUPAC Name |
sodium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI Key |
USNWAMPROKAEIT-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[Na+] |
Isomeric SMILES |
C=CC(=O)[O-].[Na+] |
Canonical SMILES |
C=CC(=O)O.[Na] |
density |
1.1 - 1.4 g/cm³ |
melting_point |
>300 °C |
Key on ui other cas no. |
28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |
physical_description |
Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |
Pictograms |
Environmental Hazard |
Related CAS |
25549-84-2 |
solubility |
Solubility in water: good |
Synonyms |
acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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